molecular formula C5H7NOS B2770130 1-Thiazol-2-yl-ethanol CAS No. 40982-30-7

1-Thiazol-2-yl-ethanol

Cat. No.: B2770130
CAS No.: 40982-30-7
M. Wt: 129.18
InChI Key: YTYLXXDUJXUJJJ-UHFFFAOYSA-N
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Description

1-Thiazol-2-yl-ethanol is a heterocyclic organic compound featuring a thiazole ring substituted with an ethanol group at the second position. Thiazoles are known for their diverse biological activities and are integral to various natural and synthetic compounds. The presence of both sulfur and nitrogen atoms in the thiazole ring imparts unique chemical properties, making this compound a compound of significant interest in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Thiazol-2-yl-ethanol can be synthesized through various methods, including the reaction of thiazole derivatives with ethanol under specific conditions. One common method involves the reaction of 2-bromoethanol with thiazole in the presence of a base, such as potassium carbonate, to yield this compound . Another approach includes the use of thiourea and α-haloketones under acidic conditions to form the thiazole ring, followed by ethanol addition .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Thiazol-2-yl-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Thiazol-2-yl-ethanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Uniqueness: 1-Thiazol-2-yl-ethanol is unique due to the presence of the ethanol group, which enhances its solubility and reactivity.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYLXXDUJXUJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40982-30-7
Record name 1-(1,3-thiazol-2-yl)ethan-1-ol
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